2-Phenylphenol-d5

Beschreibung

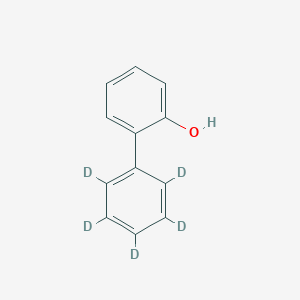

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMOWNGBBNAJR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Scientific Utility of 2-Phenylphenol-d5: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific applications of 2-Phenylphenol-d5, a deuterated analog of the biocide 2-Phenylphenol. Its primary role in scientific research is as a highly effective internal standard for the precise quantification of 2-Phenylphenol in various complex matrices. This document details its application, presents relevant quantitative data, and provides exemplary experimental protocols.

Core Application: An Internal Standard for Accurate Quantification

2-Phenylphenol-d5 serves as an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its structural and chemical similarity to the non-deuterated analyte, 2-Phenylphenol, ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its increased mass, due to the presence of five deuterium (B1214612) atoms, allows it to be distinguished from the native compound by a mass spectrometer.

By introducing a known amount of 2-Phenylphenol-d5 into a sample at the beginning of the analytical workflow, it compensates for variations in sample extraction efficiency and potential matrix effects that can suppress or enhance the analyte signal. This results in significantly improved accuracy and precision in the final quantitative results.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of 2-Phenylphenol-d5 as an internal standard in analytical methods.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Quantitation (LOQ) | 1 ng/mL | Human Urine | GC-MS | [1] |

| Linear Range | 0.5 - 1117 ng/mL | Human Urine | GC-MS | [1] |

| Relative Recovery | 97.0 - 104.7% | Human Urine | GC-MS | [1] |

| Limit of Detection (LOD) | 0.1 µg/L | Beer | GC-MS | [2] |

| Linear Range of Quantification | 0.5 - 40 µg/L | Beer | GC-MS | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 2-Phenylphenol-d5. Below are examples of experimental protocols for different analytical platforms.

Protocol 1: Analysis of 2-Phenylphenol in Food of Plant Origin via LC-MS/MS

This protocol is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).

1. Sample Preparation (Acidic Hydrolysis QuEChERS - AcH-QuEChERS):

-

Homogenization: Homogenize the sample (e.g., pears, oranges) by cryogenic milling with dry ice.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of 2-Phenylphenol-d5 internal standard solution.

-

Add 10 mL of acetonitrile (B52724) and 5 mL of 1N sulfuric acid.

-

Shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 g for 5 minutes.

-

-

Hydrolysis:

-

Transfer an aliquot of the acetonitrile supernatant to a new tube.

-

Add a sufficient amount of a strong acid (e.g., sulfuric acid) to achieve a final concentration of 1N.

-

Heat the mixture at a controlled temperature (e.g., 90°C) for a specified time (e.g., 60 minutes) to hydrolyze any conjugated forms of 2-Phenylphenol.

-

Cool the sample to room temperature.

-

Neutralize the sample with a strong base (e.g., NaOH).

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the neutralized extract.

-

Add d-SPE sorbents (e.g., MgSO₄, PSA, C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions:

-

2-Phenylphenol: Monitor appropriate precursor-product ion transitions (e.g., m/z 169 -> 115).

-

2-Phenylphenol-d5: Monitor the corresponding mass-shifted precursor-product ion transitions (e.g., m/z 174 -> 120).

-

Protocol 2: Determination of 2-Phenylphenol in Human Urine via GC-MS

This protocol is based on a method for quantitating total o-phenylphenol in human urine.[1]

1. Sample Preparation:

-

Hydrolysis: Acid-hydrolyze a urine sample to release conjugated 2-Phenylphenol.

-

Internal Standard Spiking: Add a known quantity of 2-Phenylphenol-d5 to the hydrolyzed sample.

-

Derivatization: Derivatize the free 2-Phenylphenol to a more volatile and thermally stable compound, such as its pentafluorobenzoyl ester derivative.

-

Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte and internal standard.

-

Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

-

GC System: A gas chromatograph equipped with a suitable capillary column.

-

Injection Mode: Splitless injection.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in negative-ion chemical ionization (NICI) mode.

-

Ion Monitoring: Monitor the characteristic ions for the derivatized 2-Phenylphenol and 2-Phenylphenol-d5.

Visualizing the Workflow

The following diagrams illustrate the logical flow of using 2-Phenylphenol-d5 as an internal standard.

References

An In-depth Technical Guide to 2-Phenylphenol-d5 (CAS Number: 64420-98-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylphenol-d5, a deuterated analog of the biocide 2-Phenylphenol (B1666276). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis.

Physicochemical Properties

2-Phenylphenol-d5 is a synthetic, isotopically labeled form of 2-Phenylphenol where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometry-based analytical techniques.

| Property | Value | Reference |

| CAS Number | 64420-98-0 | N/A |

| Molecular Formula | C₁₂H₅D₅O | [1] |

| Molecular Weight | 175.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >98% | [2] |

| Storage Temperature | -20°C for long-term storage | [1] |

For comparison, the properties of the unlabeled 2-Phenylphenol (CAS 90-43-7) are provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Melting Point | 55.5-57.5 °C | [3] |

| Boiling Point | 280-284 °C | [3] |

| Solubility in Water | <0.1 g/L at 20 °C | [4] |

Applications in Research and Development

The primary application of 2-Phenylphenol-d5 is as an internal standard in analytical chemistry, particularly for the quantification of 2-Phenylphenol in various matrices.[2] Its use is crucial in pharmacokinetic studies, environmental monitoring, and food safety analysis where accurate and precise measurement of 2-Phenylphenol is required.[5][6]

The use of a deuterated internal standard like 2-Phenylphenol-d5 is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered a gold standard for quantitative analysis.[2]

Synthesis and Purification

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or chromatography to ensure high purity, which is critical for its use as an analytical standard.

Safety and Handling

2-Phenylphenol-d5 should be handled with the same precautions as its unlabeled counterpart, 2-Phenylphenol. It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. For ingestion, seek immediate medical attention.[2]

Experimental Protocols

General Workflow for using 2-Phenylphenol-d5 as an Internal Standard

The following diagram illustrates the general workflow for the quantitative analysis of 2-Phenylphenol using 2-Phenylphenol-d5 as an internal standard.

Sample Preparation: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food. A modified version can be employed for the extraction of 2-Phenylphenol.[7]

Materials:

-

Homogenized sample (e.g., fruit, vegetable)

-

Acetonitrile (ACN)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

-

2-Phenylphenol-d5 internal standard solution

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of 2-Phenylphenol-d5 internal standard solution.

-

Add 10 mL of ACN.

-

Shake vigorously for 1 minute.

-

Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the upper ACN layer to a d-SPE tube.

-

Shake for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is ready for GC-MS or LC-MS/MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of semi-volatile compounds like 2-Phenylphenol.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 2-Phenylphenol: 170 (quantifier), 141, 1152-Phenylphenol-d5: 175 (quantifier), 146, 120 |

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of 2-Phenylphenol, especially in complex matrices.[6]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS/MS Transitions (MRM) | 2-Phenylphenol: 169 -> 141 (quantifier), 169 -> 115 (qualifier)2-Phenylphenol-d5: 174 -> 146 (quantifier) |

Data Interpretation and Quantification

The quantification of 2-Phenylphenol is based on the ratio of the peak area of the analyte to the peak area of the internal standard (2-Phenylphenol-d5). A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

The following diagram illustrates the logic of isotope dilution analysis.

Conclusion

2-Phenylphenol-d5 is an indispensable tool for researchers and scientists requiring accurate and precise quantification of 2-Phenylphenol. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors and enhances the reliability of results. This guide provides essential information and protocols to facilitate its effective use in a laboratory setting. Proper safety precautions should always be followed when handling this and any other chemical reagent.

References

- 1. WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Determination of ortho-phenylphenol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide to the Purpose of Deuterium Labeling in 2-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable isotope deuterium, offers significant advantages in the study and application of 2-Phenylphenol (OPP). This technical guide elucidates the core purposes of this isotopic substitution, focusing on its role in enhancing metabolic stability and its application as an internal standard for precise quantification. By leveraging the kinetic isotope effect (KIE), deuterium labeling can significantly retard the metabolic breakdown of 2-Phenylphenol, a compound subject to oxidative metabolism. Furthermore, the distinct mass of deuterated 2-Phenylphenol makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, for accurate measurement in complex biological matrices. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation to support researchers in utilizing deuterium-labeled 2-Phenylphenol in their work.

Introduction: The Rationale for Deuterium Labeling of 2-Phenylphenol

2-Phenylphenol (OPP) is a biocide used as a preservative and disinfectant.[1] In biological systems, it undergoes metabolic transformation, primarily through hydroxylation and subsequent conjugation.[2][3] Understanding and controlling this metabolism is crucial for assessing its efficacy, pharmacokinetic profile, and potential toxicity. Deuterium labeling presents a powerful strategy to modulate these properties.

The core principle behind the utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) .[4] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[5] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[4] In the context of 2-Phenylphenol, this effect can be harnessed to achieve two primary objectives:

-

Enhanced Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic degradation, often mediated by cytochrome P450 enzymes, can be significantly reduced.[6] This leads to a longer biological half-life and increased overall exposure of the compound.

-

Use as an Internal Standard: Deuterated 2-Phenylphenol (e.g., 2-Phenylphenol-d5) serves as an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[7] Since it has nearly identical chemical and physical properties to the non-labeled compound, it co-elutes during chromatography and experiences similar matrix effects, allowing for highly accurate and precise quantification of the analyte.[8]

Enhancing Metabolic Stability: The Kinetic Isotope Effect in Action

The metabolism of 2-Phenylphenol primarily involves aromatic hydroxylation to form phenylhydroquinone (B131500) (PHQ), which is then rapidly conjugated with sulfate (B86663) or glucuronic acid for excretion.[2][9] The initial hydroxylation step is often the rate-limiting step in its clearance.

By replacing the hydrogen atoms on the phenyl ring with deuterium, the C-D bonds become more resistant to cleavage by metabolic enzymes. This slowing of the hydroxylation rate leads to a decrease in the formation of metabolites and an increase in the metabolic stability of the parent compound.

Quantitative Data on Metabolic Stability

While specific quantitative data for the metabolic stability of deuterated 2-Phenylphenol is not extensively available in the public domain, we can project the expected improvements based on studies of analogous compounds. The following table presents hypothetical yet realistic data illustrating the anticipated enhancement in metabolic stability when 2-Phenylphenol is deuterated (e.g., 2-Phenylphenol-d5) and subjected to an in vitro liver microsome stability assay.

| Parameter | 2-Phenylphenol (Non-deuterated) | 2-Phenylphenol-d5 (Deuterated) | Anticipated Improvement |

| In Vitro Half-life (t½) in Human Liver Microsomes (min) | 15 | 45 | ~3-fold increase |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | 46.2 | 15.4 | ~3-fold decrease |

Table 1: Projected comparative in vitro metabolic stability of 2-Phenylphenol and its deuterated analog in human liver microsomes.

Pharmacokinetic Implications

The enhanced metabolic stability of deuterated 2-Phenylphenol is expected to translate to a more favorable pharmacokinetic profile in vivo. A slower rate of metabolism would likely lead to a longer elimination half-life, increased plasma concentrations, and greater overall drug exposure (Area Under the Curve - AUC).

| Parameter | 2-Phenylphenol (Non-deuterated) | 2-Phenylphenol-d5 (Deuterated) | Anticipated Improvement |

| Elimination Half-life (t½) (h) | 2.5 | 7.5 | ~3-fold increase |

| Maximum Plasma Concentration (Cmax) (ng/mL) | 500 | 750 | ~1.5-fold increase |

| Area Under the Curve (AUC) (ng·h/mL) | 2000 | 6000 | ~3-fold increase |

| Clearance (CL) (L/h/kg) | 1.0 | 0.33 | ~3-fold decrease |

Table 2: Projected comparative in vivo pharmacokinetic parameters of 2-Phenylphenol and its deuterated analog following oral administration.

Experimental Protocols

Synthesis of Deuterated 2-Phenylphenol (2-Phenylphenol-d5)

This protocol describes a general method for the synthesis of 2-Phenylphenol-d5 via a Suzuki coupling reaction between deuterated phenylboronic acid and 2-bromophenol (B46759).

Materials:

-

Phenyl-d5-boronic acid

-

2-Bromophenol

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Argon gas supply

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1.0 eq), phenyl-d5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture under an argon atmosphere.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-Phenylphenol-d5.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a procedure to compare the metabolic stability of 2-Phenylphenol and 2-Phenylphenol-d5 using human liver microsomes.

Materials:

-

2-Phenylphenol

-

2-Phenylphenol-d5

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (a structurally similar compound not metabolized by the same enzymes, or a different deuterated analog)

-

96-well plates

-

Incubator shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of 2-Phenylphenol and 2-Phenylphenol-d5 in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the test compounds by diluting the stock solution in phosphate buffer.

-

Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomal suspension to each well.

-

Pre-warm the plate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

Immediately add the working solutions of 2-Phenylphenol and 2-Phenylphenol-d5 to their respective wells.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

-

LC-MS/MS Method for Quantification of 2-Phenylphenol and 2-Phenylphenol-d5

This protocol provides a general framework for the simultaneous quantification of 2-Phenylphenol and its deuterated internal standard, 2-Phenylphenol-d5, in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Phenylphenol: Q1 (m/z) 169.1 -> Q3 (m/z) 141.1

-

2-Phenylphenol-d5 (Internal Standard): Q1 (m/z) 174.1 -> Q3 (m/z) 146.1

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Sample Preparation:

-

To 100 µL of the sample (e.g., plasma, microsomal incubation supernatant), add 200 µL of ice-cold acetonitrile containing 2-Phenylphenol-d5 (the internal standard) at a known concentration.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of 2-Phenylphenol

Caption: Metabolic pathway of 2-Phenylphenol.

Experimental Workflow for Comparative Metabolic Stability Assay

Caption: Experimental workflow for the comparative metabolic stability assay.

Conclusion

Deuterium labeling is a versatile and powerful tool in the study of 2-Phenylphenol. Its primary applications, enhancing metabolic stability through the kinetic isotope effect and serving as a robust internal standard for quantitative analysis, provide researchers with the means to gain a deeper understanding of its pharmacokinetic and metabolic profile. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the application of deuterium labeling in 2-Phenylphenol research, ultimately contributing to a more comprehensive evaluation of its properties and potential applications.

References

- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. fao.org [fao.org]

- 3. cdn.who.int [cdn.who.int]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Phenylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Phenylphenol-d5 (CAS No. 64420-98-0), a deuterated analog of the biocide 2-Phenylphenol. While specific toxicological data for the deuterated form is limited, the safety precautions and handling procedures should, as a matter of best practice, be based on the well-documented profile of its non-deuterated counterpart, 2-Phenylphenol (CAS No. 90-43-7).

Hazard Identification and Classification

2-Phenylphenol is classified as a hazardous substance. It is crucial to handle the deuterated form with the same level of caution. Based on the Globally Harmonized System (GHS), the primary hazards are as follows:

-

Health Hazards : Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also considered harmful if swallowed.[1] The International Agency for Research on Cancer (IARC) has classified 2-Phenylphenol in Group 3 (not classifiable as to its carcinogenicity to humans), while its sodium salt is in Group 2B (possibly carcinogenic to humans).[2]

-

Environmental Hazards : Very toxic to aquatic life, with long-lasting effects.[1][3]

GHS Label Elements:

-

Pictograms :

-

(GHS07: Exclamation Mark)

-

(GHS09: Environmental Hazard)

-

-

Signal Word : Warning[4]

-

Hazard Statements :

-

Precautionary Statements :

-

Prevention : P261, P264, P271, P273, P280 (Avoid breathing dust, wash skin thoroughly after handling, use in a well-ventilated area, avoid release to the environment, wear protective gloves/eye protection/face protection).[4]

-

Response : P302+P352, P305+P351+P338, P310, P391 (IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Collect spillage).

-

Physical and Chemical Properties

The properties listed below are for the non-deuterated 2-Phenylphenol and should be considered representative for its deuterated analog.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅D₅O | [5] |

| Molecular Weight | 175.24 g/mol | [6] |

| Appearance | White or buff-colored, flaky crystalline solid | [7][8] |

| Melting Point | 56 - 59 °C / 132.8 - 138.2 °F | [3] |

| Boiling Point | 280 - 284 °C / 536 - 543 °F | [3][4] |

| Flash Point | 123 °C / 253.4 °F | [3] |

| Water Solubility | 0.560 g/L at 20°C | [9] |

| Autoignition Temp. | 520 °C / 968 °F | [3] |

| log Kₒw | 3.18 |

Toxicological Data

Toxicological data is primarily available for the non-deuterated form. Deuterium substitution can sometimes alter metabolic pathways and toxicity, but in the absence of specific data, these values provide a critical baseline for risk assessment.

| Endpoint | Value | Species | Source |

| LD₅₀ Oral | 2000 - 3000 mg/kg | Rat | [1][4] |

| LD₅₀ Dermal | > 2000 mg/kg | Rat | [1] |

| NOAEL (2-year) | 39 mg/kg/day | Rat | [2] |

Experimental Protocols: Handling and Exposure Control

Adherence to strict laboratory protocols is essential to minimize risk.

4.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][10]

4.2 Personal Protective Equipment (PPE) A diagram illustrating the relationship between the chemical hazard and the appropriate response, including PPE, is provided below.

-

Eye/Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3] Gloves must be inspected before use and disposed of properly.

-

Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

4.3 Hygiene Measures

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Immediately remove and wash contaminated clothing before reuse.

4.4 Storage

-

Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][11]

-

Incompatible with strong oxidizing agents and strong bases.[3][7]

Emergency and First-Aid Procedures

The following diagram outlines the logical workflow for responding to an exposure event.

Caption: Hazard exposure routes and corresponding first-aid response workflow.

-

Inhalation : Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with large amounts of soap and water.[7] Seek medical attention if irritation occurs or persists.[3]

-

Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[5] Call a physician or poison control center immediately.[1][3]

Accidental Release and Disposal

6.1 Spill Response

-

Evacuate personnel from the area and ensure adequate ventilation.[7]

-

Eliminate all ignition sources.[7]

-

Wear appropriate PPE as described in Section 4.2.

-

For solid spills, avoid generating dust. Moisten the material with alcohol or use a HEPA-filter vacuum for clean-up.[7]

-

Collect the spilled material into sealed containers for disposal.[7]

-

Do not allow the chemical to enter drains or waterways due to its high toxicity to aquatic life.[3][10]

6.2 Disposal

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

This material may need to be disposed of as a hazardous waste.[7] Contact a licensed professional waste disposal service.

References

- 1. cpachem.com [cpachem.com]

- 2. cdn.who.int [cdn.who.int]

- 3. fishersci.com [fishersci.com]

- 4. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2-Phenylphenol-d5, CAS [[64420-98-0]] | BIOZOL [biozol.de]

- 7. nj.gov [nj.gov]

- 8. 2-Phenylphenol [chemeurope.com]

- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL) - Ataman Kimya [atamanchemicals.com]

solubility of 2-Phenylphenol-d5 in organic solvents

An In-depth Technical Guide on the Solubility of 2-Phenylphenol-d5

Abstract

This technical guide provides a detailed overview of the solubility of 2-Phenylphenol-d5 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, 2-Phenylphenol (B1666276), as a reliable proxy. The guide outlines the expected solubility profile, discusses the key factors influencing it, and provides a detailed experimental protocol for precise quantitative determination. Visual workflows are included to aid researchers in designing and executing solubility studies. 2-Phenylphenol-d5 is the deuterium-labeled version of 2-Phenylphenol and is often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Solubility Profile of 2-Phenylphenol

Quantitative solubility data for 2-Phenylphenol-d5 is not extensively documented in publicly available literature. However, the solubility characteristics are expected to be nearly identical to those of 2-Phenylphenol, as deuterium (B1214612) substitution has a negligible effect on solubility properties.

2-Phenylphenol is a white, crystalline solid whose solubility is dictated by its molecular structure: a polar hydroxyl (-OH) group attached to a non-polar biphenyl (B1667301) structure.[2] This dual nature allows it to dissolve in a wide array of organic solvents.[2] It is generally described as soluble in most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[3][4] Its solubility in water is limited.[2][5]

Table 1: Quantitative and Qualitative Solubility of 2-Phenylphenol in Various Solvents

The following table summarizes the available solubility data for non-deuterated 2-Phenylphenol. This information serves as a strong qualitative and quantitative baseline for 2-Phenylphenol-d5.

| Solvent Class | Solvent Name | Formula | Solubility | Source |

| Polar Protic | Water | H₂O | 0.56 - 0.7 g/L (at 20-25 °C) | [2][5][6] |

| Methanol | CH₃OH | Soluble | [3][7] | |

| Ethanol | C₂H₅OH | Soluble | [3][7] | |

| Isopropanol | C₃H₈O | Soluble | [3][7] | |

| Ethylene Glycol | C₂H₆O₂ | Soluble | [3][7] | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | [3][7] |

| Acetonitrile | CH₃CN | Soluble | [3][7] | |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [8] | |

| Non-Polar | Benzene | C₆H₆ | Soluble | [3][7] |

| Toluene | C₇H₈ | Soluble | [3][7] | |

| Hexane | C₆H₁₄ | Soluble | [3][7] | |

| Chloroform | CHCl₃ | Soluble | [3][7] | |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble | [4] | |

| Pyridine | C₅H₅N | Very Soluble | [4] |

Factors Influencing Solubility

The solubility of 2-Phenylphenol-d5 is governed by the "like dissolves like" principle, where the interplay between its functional groups and the solvent's properties is critical.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable and widely adopted technique.[9] This protocol provides a robust framework for determining the solubility of 2-Phenylphenol-d5 in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

2-Phenylphenol-d5 (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker or water bath

-

Sealed glass vials (e.g., 10-20 mL)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid 2-Phenylphenol-d5 to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed. Record the exact mass of the solute added.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dry residue. The mass of the dissolved solute can be determined by subtraction.

-

Instrumental Method: Alternatively, dilute the filtered sample to a known concentration and analyze it using a pre-calibrated instrument (e.g., HPLC, GC-MS) to determine the concentration of 2-Phenylphenol-d5.[1][10]

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mg/mL) based on the mass of the solute and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Conclusion

While direct quantitative solubility data for 2-Phenylphenol-d5 remains sparse, its solubility profile can be reliably inferred from its non-deuterated analogue, 2-Phenylphenol. It exhibits broad solubility in common organic solvents and limited solubility in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a standardized and effective method for experimental determination. Understanding these solubility characteristics is fundamental for the effective use of 2-Phenylphenol-d5 as an internal standard in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Phenylphenol | 90-43-7 [chemicalbook.com]

- 4. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 7. 2-Phenylphenol CAS#: 90-43-7 [m.chemicalbook.com]

- 8. 2-phenylphenol [sitem.herts.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 2-Phenylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Stability and Storage of 2-Phenylphenol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenylphenol-d5. It includes a summary of available stability data, detailed handling procedures to maintain isotopic and chemical purity, and an examination of its degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize 2-Phenylphenol-d5 in their work.

Core Principles of Stability and Storage

2-Phenylphenol-d5, as a deuterated compound, requires careful handling and specific storage conditions to prevent both chemical degradation and isotopic dilution. The primary challenges in maintaining the integrity of deuterated compounds are their potential hygroscopicity, susceptibility to hydrogen-deuterium (H-D) exchange with atmospheric moisture, and sensitivity to light and temperature.[1][2][3]

General Storage Recommendations

To ensure the long-term stability of 2-Phenylphenol-d5, the following storage conditions are recommended. These are based on best practices for handling deuterated compounds and information available for the unlabeled analogue.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C to -80°C. Short-term: 2-8°C. | Reduced temperatures minimize the rate of chemical degradation.[1] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, thereby reducing the risk of hygroscopicity and H-D exchange.[1][3] |

| Light | Protect from light by using amber vials or storing in the dark. | Prevents light-induced (photolytic) degradation.[2] |

| Container | Use tightly sealed containers. Single-use ampoules are ideal. | Prevents contamination and exposure to atmospheric moisture.[2] For multi-use vials, ensure a tight-fitting septum. |

Quantitative Stability Data

Specific quantitative stability data for 2-Phenylphenol-d5 is limited in publicly available literature. However, studies on the unlabeled 2-phenylphenol (B1666276) can provide valuable insights.

A storage stability study conducted on pears treated with 2-phenylphenol showed a 50% loss of the residue after 6 months of storage in a freezer. The loss was less than 20% after 4 months under the same conditions.[4] This suggests that even under frozen conditions, the compound can degrade over time, and regular purity checks are advisable. One supplier of a deuterated analog suggests that after three years, the compound should be re-analyzed for chemical purity before use.

Experimental Protocols

To ensure the quality and stability of 2-Phenylphenol-d5, a robust testing program is essential. This should include assessments of purity, identity, and isotopic enrichment over time.

General Stability Study Protocol

The following is a general protocol for conducting a stability study, which should be adapted based on the specific requirements of the research.[5][6]

-

Objective: To evaluate the stability of 2-Phenylphenol-d5 under defined storage conditions over a specified period.

-

Materials:

-

2-Phenylphenol-d5 (specify batch/lot number).

-

Appropriate primary and secondary packaging (e.g., amber glass vials with PTFE-lined caps).

-

Stability chambers/ovens with controlled temperature and humidity.

-

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Refrigerated: 5°C ± 3°C.

-

Frozen: -20°C ± 5°C.

-

-

Testing Intervals:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 1, 2, 3, 6 months.

-

-

Analytical Methods:

-

Purity and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.[7][8]

-

Isotopic Enrichment: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor for any H-D exchange.

-

Appearance: Visual inspection for any changes in physical appearance (e.g., color, clarity).

-

-

Acceptance Criteria: Define the acceptable limits for purity, individual and total degradation products, and any change in isotopic enrichment.

Hygroscopicity Testing Protocol

This protocol can be used to determine the tendency of 2-Phenylphenol-d5 to absorb moisture.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Phenylphenol-d5 into a pre-weighed container.

-

Controlled Humidity Exposure: Place the open container in a humidity chamber with a controlled relative humidity (e.g., 75% RH, achievable with a saturated sodium chloride solution).

-

Weight Monitoring: Periodically re-weigh the sample at defined time intervals (e.g., 1, 3, 7, 14 days).

-

Data Analysis: Calculate the percentage weight gain over time to determine the rate and extent of moisture absorption.

Degradation Pathways

The degradation of 2-Phenylphenol has been studied in various systems, including metabolic pathways in organisms and environmental fate. The deuterated form is expected to follow similar degradation pathways. The primary routes of degradation are metabolism (in vivo) and environmental degradation.

Metabolic Pathways

In animals, 2-Phenylphenol is primarily metabolized through two main pathways:[9][10]

-

Conjugation: Direct conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate.

-

Hydroxylation: Hydroxylation of the phenyl ring, most commonly at the 5-position, to form phenylhydroquinone (B131500) (PHQ), which is then conjugated with glucuronide or sulfate.[9][11]

The following diagram illustrates the primary metabolic pathways of 2-Phenylphenol.

Caption: Metabolic pathways of 2-Phenylphenol in animals.

Environmental Degradation

2-Phenylphenol is readily biodegradable in surface waters, with a half-life of about one week in river water.[9] Phototransformation in water can lead to the formation of several degradation products, including:[12]

-

Phenylhydroquinone (PHQ)

-

Phenylbenzoquinone (PBQ)

-

2-Hydroxydibenzofuran (2OHDBF)

The following diagram shows the environmental degradation pathway of 2-Phenylphenol in water.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fao.org [fao.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. Separation of 2-Phenylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. cdn.who.int [cdn.who.int]

- 10. fao.org [fao.org]

- 11. 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

Commercial Suppliers and Technical Guide for 2-Phenylphenol-d5

For researchers, scientists, and professionals in drug development, the procurement of high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. 2-Phenylphenol-d5, a deuterated analog of 2-Phenylphenol, serves as an essential internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general protocol for its application.

Commercial Supplier Overview

Several reputable chemical suppliers offer 2-Phenylphenol-d5 for research and development purposes. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.

| Supplier | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Format |

| MedChemExpress | 64420-98-0[1] | 175.24[2] | Not specified | Not specified | Solid |

| BIOZOL | 64420-98-0[2] | 175.24[2] | Not specified | Not specified | Solid |

| LGC Standards | 64420-98-0[3] | Not specified | Not specified | Not specified | Not specified |

| CDN Isotopes | N/A | 179.26[4] | 98 atom % D[4] | 98%[4] | Solid |

| BOC Sciences | Not specified | 351.36 (as Glucuronide) | Not specified | Not specified | Not specified |

Physicochemical Properties

2-Phenylphenol-d5 is the deuterated form of 2-Phenylphenol, an agricultural fungicide.[2][] The introduction of five deuterium (B1214612) atoms increases the molecular weight, allowing it to be distinguished from the non-labeled analyte in mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following provides a generalized methodology for the use of 2-Phenylphenol-d5 as an internal standard in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of 2-Phenylphenol in a given matrix (e.g., biological fluid, environmental sample).

1. Materials and Reagents:

-

2-Phenylphenol-d5 (from a reputable supplier)

-

2-Phenylphenol (analytical standard)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

-

Sample matrix

-

Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions: Accurately weigh and dissolve 2-Phenylphenol and 2-Phenylphenol-d5 in a suitable organic solvent (e.g., methanol) to prepare individual primary stock solutions of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions of 2-Phenylphenol at different concentrations by serial dilution of the primary stock solution.

-

Internal Standard Working Solution: Prepare a working solution of 2-Phenylphenol-d5 at a fixed concentration.

3. Sample Preparation:

-

Spiking: Add a known volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

-

Extraction: Perform sample extraction using a validated SPE or LLE protocol to remove matrix interferences and concentrate the analyte and internal standard.

-

Reconstitution: Evaporate the extracted samples to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) and perform chromatographic separation using a suitable gradient of aqueous and organic mobile phases.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the MRM transitions for both 2-Phenylphenol and 2-Phenylphenol-d5. The precursor ion will be the protonated or deprotonated molecule, and the product ion will be a characteristic fragment.

-

The transition for 2-Phenylphenol-d5 will have a higher mass-to-charge ratio (m/z) for the precursor ion compared to 2-Phenylphenol.

-

5. Data Analysis:

-

Quantification: Calculate the peak area ratio of the analyte (2-Phenylphenol) to the internal standard (2-Phenylphenol-d5).

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Concentration Determination: Determine the concentration of 2-Phenylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Caption: Relationship of variables in internal standard quantification.

References

Isotopic Purity of 2-Phenylphenol-d5 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Phenylphenol-d5, a deuterated internal standard crucial for accurate quantitative analysis in various research and development applications. This document outlines the importance of isotopic purity, methods for its determination, and provides representative data and experimental protocols.

Introduction to 2-Phenylphenol-d5 and Isotopic Purity

2-Phenylphenol-d5 is a stable isotope-labeled (SIL) analog of 2-Phenylphenol, a compound with applications as a fungicide and preservative. In analytical chemistry, particularly in mass spectrometry-based methods such as GC-MS and LC-MS, 2-Phenylphenol-d5 is widely used as an internal standard.[1] Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to co-elute and experience similar ionization and matrix effects, while its mass difference enables distinct detection.

The accuracy of quantitative analyses using deuterated standards is fundamentally dependent on their isotopic purity. Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the hydrogen atoms at specific positions within the molecule. The presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues can lead to analytical inaccuracies, such as signal interference and non-linear calibration curves. Therefore, a thorough characterization of the isotopic distribution is essential for reliable results.

Quantitative Data on Isotopic Purity

The isotopic purity of 2-Phenylphenol-d5 is typically determined by the manufacturer and reported in the Certificate of Analysis (CoA). While the exact isotopic distribution can vary between batches and suppliers, high-quality standards generally exhibit an isotopic enrichment of ≥98 atom % D. Below is a table summarizing a representative isotopic distribution for a high-purity 2-Phenylphenol-d5 standard.

Table 1: Representative Isotopic Distribution of 2-Phenylphenol-d5

| Isotopologue | Number of Deuterium Atoms (n) | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | ~ 5.0 |

| d5 | 5 | > 91.5 |

| Total Isotopic Purity (d5) | > 91.5% | |

| Isotopic Enrichment (Atom % D) | ≥ 98% |

Note: The values presented are illustrative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like 2-Phenylphenol-d5 is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopologues of 2-Phenylphenol-d5 based on their precise mass-to-charge ratios.

Methodology:

-

Sample Preparation: Prepare a solution of the 2-Phenylphenol-d5 standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) or gas chromatograph (GC).

-

Chromatographic Separation (LC-MS):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of 2-Phenylphenol from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Mode: Full scan from m/z 150-200.

-

Resolution: ≥ 60,000 FWHM.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to 2-Phenylphenol-d5.

-

Identify and integrate the peak areas for each isotopologue (d0 to d5).

-

Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues.

-

Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the degree of deuteration by quantifying the residual, non-deuterated sites in the molecule.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Phenylphenol-d5 in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). Add a known amount of an internal standard with a certified purity for quantitative NMR (qNMR) if absolute quantification is desired.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Analysis:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete signal relaxation for accurate integration.

-

-

Data Analysis:

-

Identify the signals corresponding to the residual protons in the 2-Phenylphenol-d5 molecule.

-

Carefully integrate these signals.

-

The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integral of a known reference signal (e.g., the internal standard). The percentage of deuteration at each position can be calculated based on the reduction in the integral value compared to the unlabeled standard.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of 2-Phenylphenol-d5 standards.

Impact of Isotopic Purity on Analytical Accuracy

This diagram illustrates the logical relationship between the isotopic purity of an internal standard and the accuracy of the resulting quantitative data.

Conclusion

The isotopic purity of 2-Phenylphenol-d5 is a critical parameter that directly influences the accuracy and reliability of quantitative analytical methods. Researchers, scientists, and drug development professionals must have a thorough understanding of the isotopic distribution of their internal standards. This technical guide has provided an overview of the importance of isotopic purity, representative quantitative data, and detailed experimental protocols for its determination using HRMS and NMR spectroscopy. By following rigorous analytical procedures and carefully evaluating the isotopic purity of 2-Phenylphenol-d5 standards, the integrity of quantitative bioanalytical data can be ensured.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of 2-Phenylphenol using 2-Phenylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an organic compound with antifungal and antimicrobial properties, is utilized as a disinfectant and preservative in various applications, including agriculture and the sterilization of equipment. Its presence in the environment and potential for human exposure necessitate sensitive and accurate analytical methods for its quantification. This document provides detailed application notes and protocols for the analysis of 2-Phenylphenol in biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Phenylphenol-d5 as an internal standard. The use of a deuterated internal standard is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analysis.[1] Isotope dilution mass spectrometry is considered a gold standard for this purpose.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are protocols for biological fluids (urine) and water samples.

1.1. Analysis of 2-Phenylphenol in Human Urine

This protocol focuses on the direct measurement of 2-Phenylphenol and its conjugated metabolites (sulfate and glucuronide) after enzymatic hydrolysis.

Materials:

-

Human urine sample

-

2-Phenylphenol and 2-Phenylphenol-d5 standards

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Spiking: To a 1 mL aliquot of urine, add a known concentration of 2-Phenylphenol-d5 internal standard solution.

-

Hydrolysis: Add 500 µL of ammonium acetate buffer (1 M, pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 4 hours or overnight to deconjugate the metabolites.

-

Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% water with 0.1% formic acid and 40% methanol).

-

Analysis: Inject an aliquot into the LC-MS/MS system.

1.2. Analysis of 2-Phenylphenol in Water Samples

This protocol is suitable for the analysis of 2-Phenylphenol in environmental water samples.

Materials:

-

Water sample (e.g., river water, wastewater)

-

2-Phenylphenol and 2-Phenylphenol-d5 standards

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Sample Preservation and Spiking: Collect water samples in clean glass bottles. Preserve by adding sodium azide (B81097) (1 g/L).[2] Spike a 100 mL aliquot of the filtered water sample with a known amount of 2-Phenylphenol-d5 internal standard.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the concentrated extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size) is suitable for the separation.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. A suggested gradient is:

Time (min) % B 0.0 60 2.0 60 10.0 100 15.0 100 | 15.1 | 60 |

-

Flow Rate: 0.5 mL/min[3]

-

Injection Volume: 10 µL[3]

-

Column Temperature: 40°C

2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic compounds.

-

Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 2-Phenylphenol | 169 | 115 | 141 |

| 2-Phenylphenol-d5 | 174 | 120 | 145 |

Note: The optimal collision energies and other source parameters should be determined by infusing the individual standards and auto-tuning the instrument.

Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS analysis of 2-Phenylphenol. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for 2-Phenylphenol Analysis

| Parameter | Biological Matrix (Urine) | Water Matrix |

| Limit of Detection (LOD) | sub-µg/L level[4] | 0.1 µg/L |

| Limit of Quantitation (LOQ) | ~1 µg/L | 0.5 µg/L |

| Linearity (R²) | >0.99 | >0.99 |

| Recovery (%) | 85-110% | 90-105% |

| Precision (%RSD) | <15% | <10% |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Phenylphenol.

Caption: Metabolic pathway of 2-Phenylphenol (OPP).[5][6][7]

Conclusion

The described LC-MS/MS method using 2-Phenylphenol-d5 as an internal standard provides a sensitive, selective, and reliable approach for the quantification of 2-Phenylphenol in complex matrices. The detailed protocols for sample preparation and instrumental analysis, along with the performance data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for various applications, including environmental monitoring, exposure assessment, and pharmacokinetic studies. The use of an isotope-labeled internal standard is crucial for achieving high-quality quantitative results by compensating for matrix effects and procedural losses.

References

- 1. benchchem.com [benchchem.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. mac-mod.com [mac-mod.com]

- 4. New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]

- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of 2-Phenylphenol in Water Samples by Isotope Dilution GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-phenylphenol (B1666276) (OPP) in various water matrices, including drinking water, surface water, and wastewater. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for analysis. To ensure high accuracy and precision, the stable isotope-labeled analog, 2-phenylphenol-d5 (OPP-d5), is employed as an internal standard in an isotope dilution approach. This method is ideal for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of this potential endocrine-disrupting compound.

Introduction

2-Phenylphenol is a broad-spectrum fungicide and bactericide used in various agricultural and industrial applications.[1] Its presence in water sources is a growing concern due to its potential endocrine-disrupting properties and toxicity to aquatic life. Accurate and sensitive quantification of 2-phenylphenol in environmental water samples is crucial for assessing human and ecological risks.

Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for quantifying trace organic compounds in complex matrices.[2] By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, 2-phenylphenol-d5) at the beginning of the sample preparation, any loss of the native analyte during extraction and analysis can be accurately corrected. This approach minimizes the impact of matrix effects and improves the overall precision and accuracy of the results.

This application note provides a detailed protocol for the extraction of 2-phenylphenol from water samples using solid-phase extraction and subsequent analysis by GC-MS. The use of 2-phenylphenol-d5 as an internal standard allows for confident quantification at low ng/L levels.

Experimental

Reagents and Materials

-

Standards: 2-Phenylphenol (analytical standard), 2-Phenylphenol-d5 (internal standard)

-

Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (DCM, HPLC grade), Ethyl acetate (B1210297) (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium sulfite (B76179), Anhydrous sodium sulfate

-

SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges (e.g., 500 mg, 6 mL)

-

Water: Deionized water (18 MΩ·cm or higher)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Solid-Phase Extraction (SPE) manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Autosampler vials (2 mL, amber)

Standard Preparation

Prepare a stock solution of 2-phenylphenol and 2-phenylphenol-d5 in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of calibration standards in dichloromethane ranging from 0.5 to 200 µg/L for 2-phenylphenol, each containing a constant concentration of 2-phenylphenol-d5 (e.g., 50 µg/L).

Protocol

Sample Collection and Preservation

-

Collect 1 L water samples in amber glass bottles.

-

Dechlorinate the samples by adding ~80 mg of sodium sulfite per liter.

-

Preserve the samples by acidifying to pH < 2 with concentrated HCl.

-

Store the samples at 4°C and analyze within 14 days.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Add a known amount of 2-phenylphenol-d5 internal standard solution to each 1 L water sample.

-

Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

-

Load the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

-

After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

-

Elute the retained analytes with 10 mL of dichloromethane.

-

Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

-

Injector: Splitless mode, 250°C

-

Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Ions for Quantification and Confirmation

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Phenylphenol | 170 | 141 | 115 |

| 2-Phenylphenol-d5 | 175 | 146 | 120 |

Data Analysis and Results

The concentration of 2-phenylphenol in the samples is determined by isotope dilution using the following equation:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

-

Canalyte = Concentration of 2-phenylphenol

-

Aanalyte = Peak area of the quantifier ion for 2-phenylphenol

-

AIS = Peak area of the quantifier ion for 2-phenylphenol-d5

-

CIS = Concentration of the internal standard

-

RRF = Relative Response Factor (determined from the calibration curve)

Table 2: Method Validation Data

The following table presents typical performance data for the analysis of 2-phenylphenol in spiked water samples. Note: This data is representative and should be confirmed by the user for their specific matrix.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 - 5.0 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15.0 ng/L |

| Recovery (at 50 ng/L) | 85 - 110% |

| Precision (RSD at 50 ng/L) | < 10% |